N-2H-1,4-Benzothiazin-3-yl-N'-(4-methoxyphenyl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-aminobenzothiazine with 4-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Medicine: Its derivatives have been evaluated for their antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: This compound has shown antihyperalgesic effects in neuropathic pain models.
2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide: Known for its antibacterial properties.
Uniqueness
N-2H-1,4-Benzothiazin-3-yl-N’-(4-methoxyphenyl)urea is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ability to inhibit acetylcholinesterase and its potential antimicrobial and anticancer properties make it a valuable compound for further research and development.
Properties
CAS No. |
108176-67-6 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(2H-1,4-benzothiazin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-16(20)19-15-10-22-14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H2,17,18,19,20) |
InChI Key |
AMOPVPKHEQWRFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3SC2 |
Origin of Product |
United States |
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